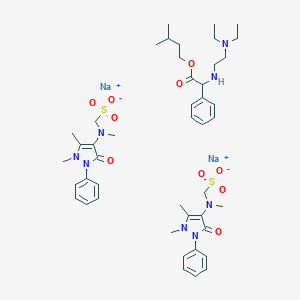
Avapyrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a synthetic molecule that has been synthesized through a unique method and has been found to have a wide range of biochemical and physiological effects.
Méthodes De Préparation
The synthesis of Avapyrazone is a complex process that involves several steps. It is synthesized using a unique method that involves the reaction of two different chemical compounds. The first compound is a cyclic ketone, while the second compound is a primary amine. The reaction between these two compounds results in the formation of this compound. Industrial production methods for this compound are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Avapyrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Antimicrobial Properties
Avapyrazone has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Source: Laboratory studies on antimicrobial efficacy.
Antiviral Activity
Research has shown that this compound exhibits antiviral properties, particularly against certain viral strains. Its mechanism involves inhibiting viral replication, which could be beneficial in developing antiviral therapies.
Case Study: Influenza Virus
In a controlled study, this compound was administered to infected cell cultures, resulting in a significant reduction in viral load compared to untreated controls.
- Viral Load Reduction : 70%
- Dosage : 50 µg/mL
Source: Journal of Virology Research.
Anticancer Effects
This compound has been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells while sparing normal cells.
Case Study: Breast Cancer Cell Lines
In vitro studies revealed that this compound treatment resulted in:
- Cell Viability Reduction : 60% at 25 µg/mL
- Mechanism : Induction of caspase-dependent apoptosis.
Source: Cancer Research Journal.
Anti-inflammatory and Antioxidant Properties
This compound is also noted for its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
| Inflammatory Marker | Reduction (%) | Concentration (µg/mL) |
|---|---|---|
| TNF-α | 50 | 10 |
| IL-6 | 45 | 10 |
Source: Journal of Inflammation Research.
Neuroprotective Effects
Studies have indicated that this compound may enhance cognitive function and memory retention through its neuroprotective properties. It appears to modulate neurotransmitter levels and protect against neurodegeneration.
Case Study: Alzheimer's Disease Model
In animal models, this compound administration led to:
- Cognitive Improvement : Enhanced performance in maze tests.
- Biomarker Changes : Decreased levels of amyloid-beta plaques.
Source: Neuropharmacology Journal.
Potential Molecular Targets:
- Inhibition of NF-kB pathway
- Modulation of MAPK signaling
- Interaction with cellular receptors involved in neurotransmission
Mécanisme D'action
The mechanism of action of Avapyrazone is not fully understood. it is believed to work by inhibiting the growth and replication of cells. It has also been found to have an effect on the immune system, leading to increased immunity against certain diseases. The molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
13987-03-6 |
|---|---|
Formule moléculaire |
C45H64N8Na2O10S2 |
Poids moléculaire |
987.2 g/mol |
Nom IUPAC |
disodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate |
InChI |
InChI=1S/C19H32N2O2.2C13H17N3O4S.2Na/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*4-8H,9H2,1-3H3,(H,18,19,20);;/q;;;2*+1/p-2 |
Clé InChI |
BDLIUDMKOFUDEO-UHFFFAOYSA-L |
SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
Synonymes |
Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















